

RNase contamination issues in DIG RNA probe labeling

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Compound of Interest

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Technical Support Center: DIG RNA Probe Labeling

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address RNase contamination issues that researchers, scientists, and drug development professionals may encounter during digoxigenin (DIG) RNA probe labeling experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems related to RNase contamination during your DIG RNA probe labeling workflow.

Question: My DIG-labeled RNA probe appears as a smear at a low molecular weight on a denaturing agarose gel. What is the likely cause?

Answer: A low molecular weight smear is a classic sign of RNA degradation, most likely due to RNase contamination.^{[1][2]} Intact RNA should appear as a sharp band at the expected size.^[1] For total RNA, you would expect to see sharp 28S and 18S rRNA bands, with the 28S band being approximately twice as intense as the 18S band.^{[1][2]}

Question: I have low or no yield of my DIG-labeled RNA probe after in vitro transcription. Could this be due to RNase contamination?

Answer: Yes, RNase contamination is a primary suspect for low or no probe yield. Even trace amounts of RNases can significantly degrade the RNA transcript as it is being synthesized, leading to a poor yield.[3][4] Other potential causes for low yield that are not related to RNase contamination include poor quality of the DNA template, inactive polymerase, or incorrect nucleotide concentrations.[5]

Question: My in situ hybridization (ISH) experiment shows weak or no signal. How can I determine if RNase contamination during probe labeling is the problem?

Answer: Weak or no signal in ISH can be due to a degraded probe. If the probe was degraded by RNases during labeling, it will not effectively hybridize to the target mRNA in the tissue. To troubleshoot this, you should first assess the integrity of your labeled probe by running an aliquot on a denaturing agarose gel. A crisp, single band at the correct size indicates a high-quality probe, while a smear suggests degradation.[1]

Question: I am seeing high background in my ISH experiment. Can this be related to RNase issues?

Answer: While high background is often attributed to issues with hybridization stringency or antibody specificity, partially degraded RNA probes resulting from minor RNase contamination can sometimes lead to non-specific binding and increased background.[6] It is recommended to first verify the integrity of your probe.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of RNase contamination in the lab?

A1: RNases are ubiquitous and very stable enzymes.[7][8] The most common sources in a laboratory setting include:

- Human contact: Skin, hair, and saliva are major sources of RNases.[9][10]
- Environment: Dust particles, bacteria, and molds present in the air and on surfaces can carry RNases.[9][11]
- Reagents and Solutions: Water and buffers that have not been properly treated can be a significant source of contamination.[9]

- Laboratory Equipment: Pipettors, glassware, plasticware, and electrophoresis tanks can all be contaminated if not decontaminated properly.[9]

Q2: How can I prevent RNase contamination in my experiments?

A2: A multi-faceted approach is crucial for preventing RNase contamination:

- Personal Protective Equipment (PPE): Always wear gloves and change them frequently, especially after touching surfaces that may not be RNase-free.[7][10] A clean lab coat is also recommended.
- Designated Workspace: If possible, designate a specific area and set of equipment for RNA work only.[7]
- Proper Technique: Use certified RNase-free pipette tips with aerosol barriers. Avoid talking over open tubes.[12]
- RNase-free Consumables and Reagents: Use certified RNase-free plasticware and purchase reagents that are tested and certified to be RNase-free.[7][12]
- Decontamination: Regularly decontaminate work surfaces, equipment, and glassware.[12]

Q3: What is DEPC treatment and when should I use it?

A3: DEPC (diethylpyrocarbonate) is a chemical that inactivates RNases by modifying their histidine residues.[13] It is commonly used to treat water and buffers (0.1% v/v) to render them RNase-free.[14] The solution is incubated and then autoclaved to inactivate the DEPC, which can otherwise modify RNA.[15] DEPC should not be used with Tris-based buffers as it reacts with the primary amine.[7]

Q4: How can I test my solutions for RNase contamination?

A4: Commercially available RNase detection kits are the most reliable way to test for RNase activity.[16] These kits typically use a fluorescently labeled RNA substrate.[16][17] In the presence of RNases, the substrate is cleaved, leading to an increase in fluorescence that can be measured.[17][18] A simpler, though less sensitive, method involves incubating a sample of

the solution with a known amount of intact RNA and then analyzing the RNA integrity on a denaturing agarose gel.[\[17\]](#)

Quantitative Data on RNase Decontamination

Methods

The following table summarizes the effectiveness of various common methods for inactivating and removing RNases.

Decontamination Method	Agent/Condition	Concentration/Setting	Incubation Time	Efficacy & Remarks
Baking (Glassware/Metalware)	Dry Heat	180°C (356°F)	≥ 4 hours	Highly effective for inactivating RNases on glass and metal surfaces. [7] [13]
Dry Heat	240°C (464°F)	≥ 4 hours	Very effective for complete RNase inactivation on glassware. [11] [15]	
Chemical Treatment (Solutions)	DEPC	0.1% (v/v)	2 hours at 37°C or overnight at RT, followed by autoclaving	Standard method for treating water and non-amine-containing buffers. [13] [15] Autoclaving is essential to inactivate residual DEPC. [15]
Chemical Treatment (Surfaces/Plastic ware)	Hydrogen Peroxide (H ₂ O ₂)	3%	10-15 minutes	Effective for decontaminating polycarbonate or polystyrene materials like gel tanks. [13] [19] Must be thoroughly rinsed with RNase-free water. [13]

Sodium Hydroxide (NaOH) / EDTA	0.1 M NaOH, 1 mM EDTA	Soak for 2 hours at 37°C	Can be used for treating non-disposable plasticware. [7] Requires thorough rinsing with RNase-free water.
Commercial Reagents (Surfaces)	RNaseZap™ or similar	Ready-to-use	Immediate
			Effectively removes RNase contamination from surfaces on contact. [3] [20] [21] Should be wiped and then rinsed with RNase-free water. [3]

Experimental Protocols

Protocol 1: Preparation of DEPC-Treated Water

- Add 1 ml of diethylpyrocarbonate (DEPC) to 1 liter of high-purity water (e.g., Milli-Q) in a glass bottle. This creates a 0.1% (v/v) solution.
- Shake the bottle vigorously to ensure the DEPC is well-dispersed.
- Incubate the solution for at least 2 hours at 37°C or overnight at room temperature.[\[15\]](#)
- Autoclave the treated water for at least 15-20 minutes per liter to inactivate the DEPC.[\[15\]](#) The absence of a fruity odor does not guarantee complete DEPC removal.
- Allow the water to cool completely before use. Store in a sterile, RNase-free container.

Protocol 2: In Vitro Transcription for DIG RNA Probe Labeling

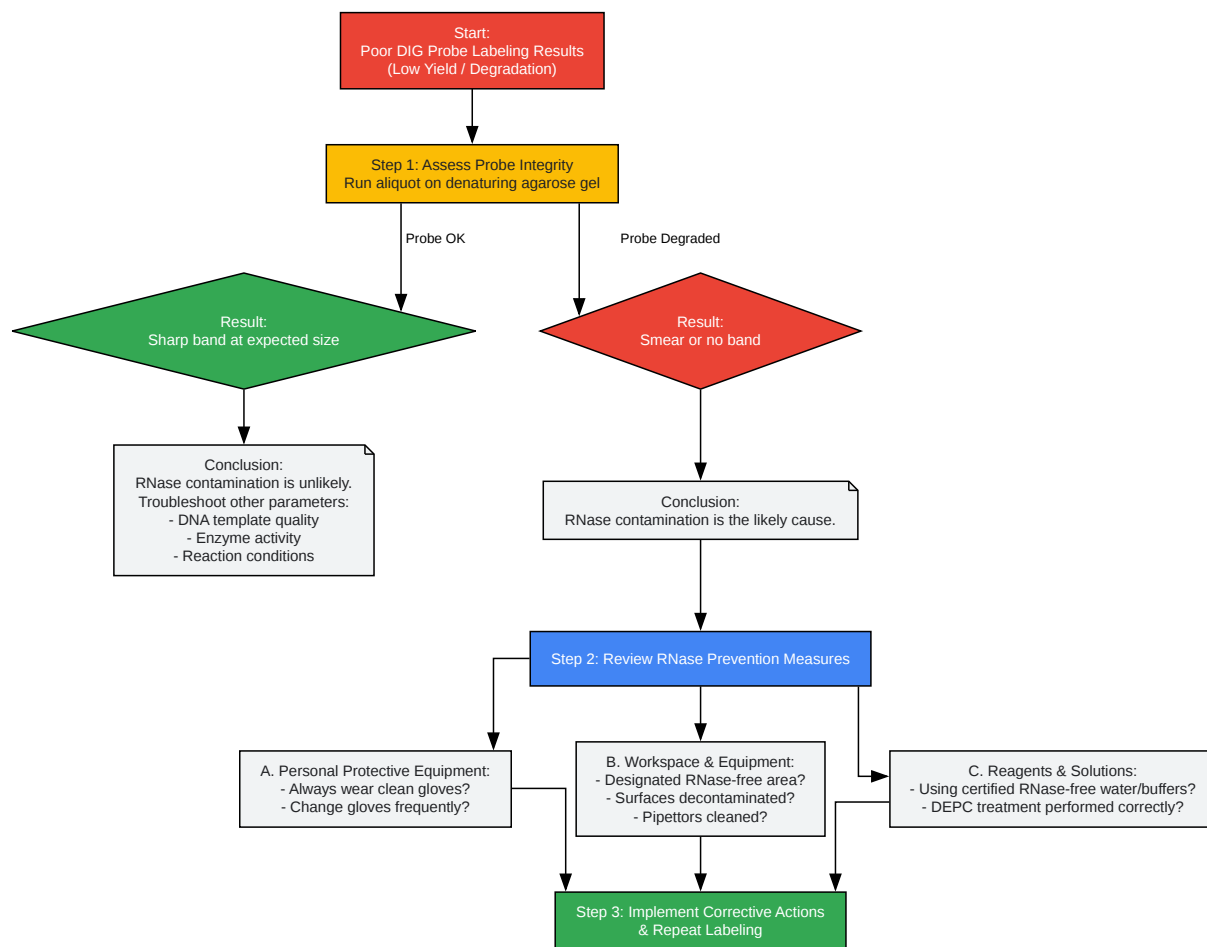
This is a general protocol and may need optimization based on the specific transcription kit and template used.

- **Template Preparation:** Linearize 1 µg of high-purity plasmid DNA with a suitable restriction enzyme to create a 5'-overhang. Purify the linearized template using a column purification kit or phenol/chloroform extraction followed by ethanol precipitation. Resuspend the DNA in RNase-free water.
- **Transcription Reaction Setup:** In an RNase-free microfuge tube on ice, combine the following components in order:
 - RNase-free water (to a final volume of 20 µl)
 - 2 µl 10x Transcription Buffer
 - 2 µl 10x DIG RNA Labeling Mix
 - 1 µg linearized DNA template
 - 1 µl RNase Inhibitor
 - 2 µl RNA Polymerase (e.g., T7, SP6, or T3)
- **Incubation:** Mix gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.[\[22\]](#)
- **DNase Treatment:** Add 1 µl of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.[\[23\]](#)
- **Probe Purification:** Purify the DIG-labeled RNA probe using a column-based purification kit or by lithium chloride precipitation.
- **Quality Control:** Assess the integrity and yield of the probe by running a small aliquot on a denaturing agarose gel. A successful reaction should yield a single, sharp band of the

expected size.^[1] The expected yield is approximately 10-20 µg of labeled RNA from 1 µg of template DNA.^[24]

- Storage: Store the purified probe in RNase-free water or buffer at -80°C. DIG-labeled RNA probes are stable for at least a year when stored correctly.

Visual Workflow for Troubleshooting RNase Contamination



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Caption: Troubleshooting workflow for RNase contamination in DIG RNA probe labeling.

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